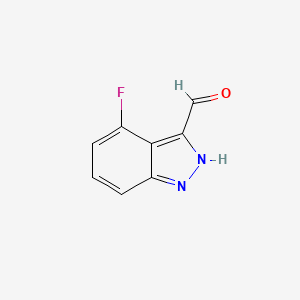

4-Fluoro-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality 4-Fluoro-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNGRCIRSHCFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625978 | |

| Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518987-93-4 | |

| Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fluorinated Indazole: Strategic Derivatization for Enhanced Pharmacokinetics and Target Affinity

[1]

Executive Summary

The indazole scaffold (1H-indazole) has ascended to the status of a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine systems. However, the naked scaffold often suffers from rapid metabolic clearance and suboptimal lipophilicity. The strategic incorporation of fluorine—specifically at the C4, C5, and C6 positions—has emerged as a transformative tactic. This guide analyzes the biological significance of fluorinated indazoles, detailing how the high electronegativity (

Physicochemical Rationale: The Fluorine Effect[1][2][3]

The biological utility of fluorinated indazoles is not accidental; it is a direct consequence of the unique electronic perturbations introduced by the fluorine atom.

Metabolic Blockade and Stability

The primary failure mode for many indazole-based leads is oxidation by Cytochrome P450 enzymes (specifically CYP3A4) at electron-rich positions.

-

Mechanism: The C–H bond has a bond dissociation energy (BDE) of ~98 kcal/mol. The C–F bond is significantly stronger (~116 kcal/mol).

-

Application: Substituting hydrogen with fluorine at the C5 or C6 position effectively blocks the formation of arene oxides and prevents hydroxylation. For example, in the development of ROCK1 inhibitors , placing a fluorine at C6 increased oral bioavailability to 61% by preventing rapid clearance, whereas the non-fluorinated analog was rapidly metabolized.

Electronic Tuning and pKa

The acidity of the N1-proton (pKa ~14 for unsubstituted indazole) is critical for hydrogen bond donor capability.

-

Inductive Effect: Fluorine substitution on the benzene ring exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the N1-H. This enhances the hydrogen bond donor strength of the NH group, potentially strengthening interactions with residues like the hinge region Glu/Asp in kinase domains.

-

Lipophilicity (LogP): Fluorination typically increases LogP, facilitating membrane permeability. However, unlike chlorination, it does not impose a massive steric penalty (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Technical Deep Dive: The Fluorine Scan (SAR)

The position of the fluorine atom dictates the biological outcome. Below is a structural analysis of the "Fluorine Scan" strategy often employed during Lead Optimization.

Visualization: The Indazole Fluorine SAR Map

Figure 1: Structure-Activity Relationship (SAR) map highlighting the divergent biological effects of fluorine substitution at different positions of the indazole ring.

Therapeutic Landscape & Case Studies

Oncology: Kinase Inhibition

Fluorinated indazoles are potent ATP-competitive inhibitors.

-

VEGFR-2 Inhibition: Indazole-pyrimidine derivatives (e.g., Compound 6i) utilize the indazole core to anchor into the ATP binding pocket. The fluorine atom often engages in orthogonal multipolar interactions with carbonyl oxygens of the protein backbone.

-

Case Study (ROCK1): As highlighted in recent RSC Advances research, moving fluorine from C4 to C6 resulted in a >170-fold increase in potency (2500 nM

14 nM). The C4-F likely introduced a steric clash or unfavorable electrostatic repulsion within the active site, while C6-F optimized the fit and metabolic profile.

PARP Inhibitors

Niraparib (Zejula) is a prime example of an indazole-based drug (though the core is complex, the indazole scaffold is central to its binding). While Niraparib itself is not fluorinated on the indazole ring, next-generation PARP inhibitors are exploring fluorination to improve blood-brain barrier (BBB) penetration for glioblastoma treatment.

Validated Experimental Workflows

To ensure reproducibility (E-E-A-T), the following protocols are standardized for evaluating fluorinated indazoles.

Synthesis: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C3 position of a commercially available fluoro-indazole.

Reagents:

-

Substrate: 6-fluoro-3-iodo-1H-indazole

-

Boronic Acid: Aryl-boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

-

Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). Note: Fluorinated indazoles are often less polar than their non-fluorinated parents; adjust gradient accordingly.

Biological Assay: ADP-Glo™ Kinase Assay

Objective: Determine IC50 for VEGFR-2 or ROCK1.

Protocol:

-

Preparation: Dilute compounds in 100% DMSO (10-point dose response).

-

Enzyme Mix: Prepare 2x Kinase/Buffer mix (Tris-HCl pH 7.5, MgCl2, BSA, DTT).

-

Incubation: Add 2 µL compound + 4 µL Enzyme mix to 384-well plate. Incubate 10 min at RT.

-

Substrate: Add 4 µL ATP/Substrate mix (Ultra-pure ATP is critical). Incubate 60 min.

-

Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

-

Read: Add 20 µL Kinase Detection Reagent (converts ADP to ATP

Luciferase). Read Luminescence.

Metabolic Stability: Human Liver Microsomes (HLM)

Objective: Quantify Intrinsic Clearance (

Protocol:

-

Incubation: Incubate test compound (1 µM) with pooled HLMs (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system.

-

Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (containing internal standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.

Visualization: Experimental Logic Flow

Figure 2: Sequential screening workflow for validating fluorinated indazole candidates.

Comparative Data Summary

Table 1: Impact of Fluorine Position on Biological Parameters (ROCK1 Inhibition)

| Compound ID | Structure | F-Position | IC50 (nM) | Oral Bioavailability (F%) |

| Ref | Indazole (Unsub) | None | >1000 | < 20% |

| 51 | 4-Fluoroindazole | C4 | 2500 | N/D |

| 52 | 6-Fluoroindazole | C6 | 14 | 61% |

Data adapted from RSC Advances, 2024 [1].

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. (2024).[1]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances / PMC. (2021).

-

Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry. (2006).

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021).

-

On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2020).

An In-depth Technical Guide to the Solubility of 4-Fluoro-1H-indazole-3-carbaldehyde in Organic Solvents

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success of this journey is solubility. For a molecule like 4-Fluoro-1H-indazole-3-carbaldehyde, a versatile building block in medicinal chemistry, understanding its behavior in various organic solvents is not merely an academic exercise; it is a critical determinant for its synthesis, purification, formulation, and ultimately, its therapeutic efficacy.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this important intermediate.

Introduction to 4-Fluoro-1H-indazole-3-carbaldehyde

4-Fluoro-1H-indazole-3-carbaldehyde belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors in oncology.[2][3] The presence of the fluorine atom and the carbaldehyde group on the indazole scaffold provides unique electronic properties and reactive handles for further chemical modifications, making it a valuable precursor in the synthesis of complex pharmaceutical agents.[4] The successful progression of any synthesis or formulation involving this compound hinges on a thorough understanding of its solubility profile.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, understanding of this principle. The key factors influencing the solubility of 4-Fluoro-1H-indazole-3-carbaldehyde include:

-

Molecular Structure and Polarity: 4-Fluoro-1H-indazole-3-carbaldehyde possesses both polar and non-polar characteristics. The indazole ring system contributes to its aromaticity and potential for π-π stacking interactions. The nitrogen atoms and the carbonyl group of the aldehyde are capable of hydrogen bonding, particularly as hydrogen bond acceptors. The fluorine atom, while electronegative, contributes to the molecule's overall polarity.

-

Solvent Properties: The choice of solvent is paramount. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the solute. Polar aprotic solvents (e.g., DMSO, DMF) can interact via dipole-dipole interactions. Non-polar solvents (e.g., hexane, toluene) will primarily interact through weaker van der Waals forces.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be experimentally determined.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5][6] This method, when executed meticulously, provides reliable and reproducible data.

Materials and Equipment

-

Solute: 4-Fluoro-1H-indazole-3-carbaldehyde (purity ≥ 98%)

-

Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane).

-

Equipment:

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 4-Fluoro-1H-indazole-3-carbaldehyde.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Fluoro-1H-indazole-3-carbaldehyde to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand briefly to allow the bulk of the solid to settle.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any particulate matter.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a suitable reverse-phase HPLC method for the quantification of 4-Fluoro-1H-indazole-3-carbaldehyde. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted sample solutions into the HPLC system and record the peak areas.

-

Calculation: Determine the concentration of 4-Fluoro-1H-indazole-3-carbaldehyde in the diluted samples using the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Example: Methanol | 5.1 | 25 | [Experimental Value] | [Calculated Value] |

| Example: Acetone | 4.3 | 25 | [Experimental Value] | [Calculated Value] |

| Example: Ethyl Acetate | 4.4 | 25 | [Experimental Value] | [Calculated Value] |

| Example: Dichloromethane | 3.1 | 25 | [Experimental Value] | [Calculated Value] |

| Example: Toluene | 2.4 | 25 | [Experimental Value] | [Calculated Value] |

| Example: Hexane | 0.1 | 25 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion and Future Perspectives

A thorough understanding of the solubility of 4-Fluoro-1H-indazole-3-carbaldehyde in a range of organic solvents is indispensable for its effective utilization in drug discovery and development. The experimental protocol detailed in this guide provides a robust framework for obtaining high-quality, reproducible solubility data. This information will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the development of new therapeutics based on this promising scaffold.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Ossila. (n.d.). 4-Fluoro-1H-indazole.

- Fluorochem. (n.d.). 6-BROMO-4-FLUORO-1H-INDAZOLE-3-CARBALDEHYDE.

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

- PubChem. (n.d.). Indazole-3-carbaldehyde.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.

- National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.

- Argese, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.unipd.it [research.unipd.it]

A Computational Roadmap for 4-Fluoro-1H-indazole-3-carbaldehyde: A Technical Guide to Theoretical Exploration

Abstract

This technical guide outlines a comprehensive theoretical framework for the in-depth study of 4-Fluoro-1H-indazole-3-carbaldehyde, a molecule of significant interest in medicinal chemistry and drug development. While extensive experimental and theoretical data on this specific isomer is not yet publicly available, this document serves as a roadmap for researchers, leveraging established computational methodologies to predict its structural, spectroscopic, and electronic properties. By providing a detailed, step-by-step protocol for a Density Functional Theory (DFT) based investigation, this guide aims to accelerate the virtual screening and rational design of novel indazole-based therapeutic agents. The methodologies and expected outcomes are grounded in authoritative studies of the parent compound, 1H-indazole-3-carbaldehyde, and related fluorinated heterocycles.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles, often improving metabolic stability, membrane permeability, and binding affinity.[2][3] Consequently, fluorinated indazoles are a promising class of compounds for the development of novel therapeutics.

4-Fluoro-1H-indazole-3-carbaldehyde, the subject of this guide, combines the bioactive indazole core with a fluorine substituent and a reactive carbaldehyde group. The carbaldehyde functionality serves as a versatile synthetic handle for the introduction of further molecular complexity, making it a key intermediate in the synthesis of diverse compound libraries.[4][5][6] A thorough understanding of the fundamental molecular properties of this compound is therefore crucial for its effective utilization in drug design.

This guide proposes a theoretical investigation using quantum chemical calculations to elucidate the molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic characteristics of 4-Fluoro-1H-indazole-3-carbaldehyde. Such a study will provide valuable insights into its reactivity, intermolecular interactions, and spectroscopic signatures, thereby guiding future experimental work.

Proposed Computational Methodology: A Self-Validating System

The theoretical investigation of 4-Fluoro-1H-indazole-3-carbaldehyde will be based on Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of molecules.[7][8] The proposed workflow is designed to be a self-validating system, where the computational parameters are chosen based on their proven accuracy for similar molecular systems.

Software and Computational Environment

All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian.[8]

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

The initial molecular structure of 4-Fluoro-1H-indazole-3-carbaldehyde will be built using a molecular modeling program.

-

A full geometry optimization will be performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known to provide a good balance between accuracy and computational cost for organic molecules.[9]

-

The 6-311++G(d,p) basis set will be employed, as it includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds.[9]

-

The convergence criteria for the optimization will be set to the default values of the software.

-

-

Vibrational Frequency Analysis:

-

Following the geometry optimization, a vibrational frequency calculation will be performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies will be scaled by an appropriate factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the functional. This will allow for a more accurate comparison with experimental IR and Raman spectra.

-

-

NMR Chemical Shift Calculation:

-

The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the ¹H and ¹³C NMR chemical shifts.[7]

-

These calculations will be performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry.

-

The calculated isotropic shielding values will be referenced to the corresponding values for tetramethylsilane (TMS) calculated at the same level of theory to obtain the chemical shifts.

-

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap will be calculated to assess the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to identify the electrophilic and nucleophilic sites of the molecule, providing insights into its reactivity and intermolecular interaction patterns.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular charge transfer interactions.

-

The proposed computational workflow is summarized in the following diagram:

Caption: Proposed workflow for the theoretical study.

Expected Outcomes and Data Presentation

The proposed theoretical investigation is expected to yield a wealth of information about the molecular properties of 4-Fluoro-1H-indazole-3-carbaldehyde. This data will be presented in a clear and concise manner to facilitate its interpretation and use in further research.

Molecular Geometry

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, will be tabulated. These values can be compared with experimental data from X-ray crystallography, should it become available. The fluorine substituent at the 4-position is expected to have a noticeable effect on the geometry of the benzene ring compared to the parent 1H-indazole-3-carbaldehyde.

Table 1: Predicted Geometrical Parameters for 4-Fluoro-1H-indazole-3-carbaldehyde

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-C10 | Predicted Value | N1-N2-C3 | Predicted Value |

| C4-F | Predicted Value | C4-C5-C6 | Predicted Value |

| C10-O | Predicted Value | C3-C10-O | Predicted Value |

| ... | ... | ... | ... |

Note: The table will be populated with the calculated values upon completion of the study.

Spectroscopic Properties

The calculated vibrational frequencies and NMR chemical shifts will be presented and, where possible, compared with experimental data for related compounds. For instance, the calculated ¹H and ¹³C NMR spectra can be compared to the experimental data available for the constitutional isomer, 5-Fluoro-1H-indazole-3-carboxaldehyde, to assess the influence of the fluorine position on the chemical shifts.[10]

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Frequency (cm⁻¹) |

| N-H stretch | Predicted Value |

| C=O stretch | Predicted Value |

| C-F stretch | Predicted Value |

| ... | ... |

Note: The table will be populated with the scaled calculated values.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| H1 | Predicted Value | C3 |

| H5 | Predicted Value | C4 |

| ... | ... | ... |

Note: The table will be populated with the calculated values referenced to TMS.

Electronic Properties and Reactivity

The analysis of the electronic properties will provide crucial insights into the reactivity of 4-Fluoro-1H-indazole-3-carbaldehyde. The HOMO and LUMO energies and their energy gap will be tabulated. The molecular electrostatic potential map will be visualized to highlight the regions of positive and negative potential, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 4: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | Predicted Value |

| LUMO Energy | Predicted Value |

| HOMO-LUMO Gap | Predicted Value |

Note: The table will be populated with the calculated values.

The molecular structure and the HOMO-LUMO distribution can be visualized as follows:

Caption: Molecular structure and FMO concept.

Conclusion and Future Directions

This technical guide presents a robust and scientifically grounded framework for the theoretical investigation of 4-Fluoro-1H-indazole-3-carbaldehyde. The proposed computational study will provide a comprehensive understanding of its structural, spectroscopic, and electronic properties, which are essential for its application in drug discovery and organic synthesis. The predicted data will serve as a valuable resource for researchers, enabling them to make informed decisions in the design and synthesis of novel indazole-based compounds.

It is imperative to emphasize that theoretical predictions should ideally be validated by experimental data. Therefore, the synthesis and experimental characterization (e.g., by X-ray crystallography, FT-IR, and NMR spectroscopy) of 4-Fluoro-1H-indazole-3-carbaldehyde are highly encouraged. The comparison between the theoretical and experimental results will not only validate the computational model but also provide a deeper and more complete understanding of the molecule's properties.

References

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-737. [Link]

-

Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

Oriental Journal of Chemistry. (2015). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. [Link]

-

ResearchGate. (2018). Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. [Link]

-

RSC Publishing. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

-

PubMed. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. [Link]

-

Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

- Google Patents. (2018).

-

ResearchGate. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. [Link]

-

National Institutes of Health. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

-

PubMed Central. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

PubMed Central. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

PubMed Central. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. [Link]

-

PubMed Central. (2024). Synthetic Strategies to Access Fluorinated Azoles. [Link]

-

ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 4-Bromo-7-fluoro-1H-indazole-3-carbaldehyde. [Link]

-

The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 4-Fluoro-1H-indazole-3-carbaldehyde in the Synthesis of Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4-Fluoro-1H-indazole Scaffold

The indazole core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in hydrogen bonding.[1] The introduction of a fluorine atom at the 4-position of the indazole ring, coupled with a reactive carbaldehyde group at the 3-position, creates a versatile building block, 4-Fluoro-1H-indazole-3-carbaldehyde , for the synthesis of novel fluorescent probes.

The fluorine substituent offers several key advantages:

-

Modulation of Electronic Properties: As a highly electronegative atom, fluorine can significantly influence the electron density of the indazole ring system, thereby tuning the energy gap of the resulting fluorophore.[2] This allows for the rational design of probes with specific absorption and emission characteristics.

-

Enhanced Photostability: Fluorination can increase the resistance of the probe to photobleaching, a critical attribute for long-term imaging experiments.

-

Metabolic Stability: In the context of biological applications, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation.

-

Intermolecular Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the probe's binding to target molecules and its photophysical properties in different environments.[2]

The aldehyde functionality at the 3-position provides a convenient handle for a variety of chemical transformations, enabling the straightforward construction of a diverse library of fluorescent probes through reactions such as Knoevenagel condensation and Schiff base formation.[3][4] This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from 4-Fluoro-1H-indazole-3-carbaldehyde.

Synthesis of the Core Scaffold: 4-Fluoro-1H-indazole-3-carbaldehyde

The synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde can be achieved from the corresponding 4-fluoroindole through a nitrosation reaction. This method provides a direct and efficient route to the desired indazole-3-carboxaldehyde.[5]

Protocol 1: Synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde from 4-Fluoroindole

This protocol is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxaldehydes.[5]

Materials:

-

4-Fluoroindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroindole (1.0 eq) in a mixture of DMF and water.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite (3.0 eq) in water.

-

Slowly add the sodium nitrite solution to the cooled 4-fluoroindole solution using a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly add a solution of hydrochloric acid (2 M) dropwise until the pH of the mixture is acidic.

-

Allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford 4-Fluoro-1H-indazole-3-carbaldehyde as a solid.

Causality Behind Experimental Choices:

-

Nitrosation: The reaction of the indole with nitrous acid (generated in situ from NaNO₂ and HCl) leads to the formation of a nitroso intermediate at the C3 position. This is followed by a ring-opening and subsequent recyclization to form the indazole ring.[5]

-

Temperature Control: Maintaining a low temperature during the addition of sodium nitrite and acid is crucial to control the reaction rate and minimize the formation of side products.

-

Purification: Column chromatography is essential to remove any unreacted starting material and byproducts, ensuring the purity of the final 4-Fluoro-1H-indazole-3-carbaldehyde.

Diagram of Synthetic Workflow:

Caption: Synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde.

Synthesis of Fluorescent Probes

The aldehyde group of 4-Fluoro-1H-indazole-3-carbaldehyde is a versatile functional group for the synthesis of fluorescent probes. Two common and effective methods are Knoevenagel condensation and Schiff base formation.

Knoevenagel Condensation for Push-Pull Fluorophores

Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically in the presence of a basic catalyst.[3] This reaction is particularly useful for creating "push-pull" fluorophores, where the electron-donating indazole moiety is conjugated to an electron-withdrawing group, often resulting in compounds with interesting photophysical properties such as large Stokes shifts and solvatochromism.

Protocol 2: Synthesis of a 4-Fluoro-1H-indazole-based Fluorescent Probe via Knoevenagel Condensation

Materials:

-

4-Fluoro-1H-indazole-3-carbaldehyde

-

Malononitrile (or other active methylene compound, e.g., ethyl cyanoacetate)

-

Piperidine (or other basic catalyst)

-

Ethanol (or other suitable solvent)

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-Fluoro-1H-indazole-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Active Methylene Compound: Malononitrile is a common choice due to the high reactivity of its methylene protons, which are activated by the two adjacent cyano groups.

-

Basic Catalyst: Piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde carbonyl group.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a higher yield of the desired product in a shorter time.

Diagram of Knoevenagel Condensation Workflow:

Caption: Synthesis via Knoevenagel Condensation.

Schiff Base Formation for Environmentally Sensitive Probes

The reaction of 4-Fluoro-1H-indazole-3-carbaldehyde with a primary amine, such as a substituted aniline, leads to the formation of a Schiff base (imine). The resulting fluorophores often exhibit sensitivity to their local environment, such as polarity or pH, which can be exploited for sensing applications.

Protocol 3: Synthesis of a 4-Fluoro-1H-indazole-based Fluorescent Probe via Schiff Base Formation

Materials:

-

4-Fluoro-1H-indazole-3-carbaldehyde

-

Substituted Aniline (e.g., 4-aminophenol)

-

Glacial Acetic Acid (catalyst)

-

Ethanol (or methanol)

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-Fluoro-1H-indazole-3-carbaldehyde (1.0 eq) and the substituted aniline (1.0 eq) in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate upon cooling. Collect the solid by filtration and wash with a small amount of cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acetic acid protonates the oxygen atom of the aldehyde's carbonyl group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the amine.

-

Solvent: Ethanol or methanol are good solvents for both reactants and the resulting Schiff base, facilitating the reaction.

-

Reflux: As with the Knoevenagel condensation, heating accelerates the reaction.

Diagram of Schiff Base Formation Workflow:

Caption: Synthesis via Schiff Base Formation.

Photophysical Properties of Indazole-Based Fluorescent Probes

Table 1: Expected Photophysical Properties of Fluorescent Probes Derived from 4-Fluoro-1H-indazole-3-carbaldehyde

| Probe Type | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (nm) | Expected Quantum Yield (Φ) | Key Features |

| Knoevenagel Adduct | 400 - 450 | 480 - 550 | 80 - 100 | Moderate to High | Large Stokes shift, potential for solvatochromism. |

| Schiff Base Adduct | 380 - 420 | 450 - 520 | 70 - 100 | Low to Moderate | Potential for "turn-on" fluorescence upon binding to a target or change in environment. |

Note: These are estimated values and will vary depending on the specific chemical structure and solvent environment.

Application in Cellular Imaging

Fluorescent probes derived from 4-Fluoro-1H-indazole-3-carbaldehyde hold significant promise for applications in live-cell imaging. Their generally hydrophobic nature may facilitate cell permeability, and the tunability of their fluorescence properties allows for the design of probes targeted to specific cellular compartments or analytes.

Protocol 4: General Protocol for Live-Cell Imaging with Indazole-Based Fluorescent Probes

Materials:

-

Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips

-

Indazole-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber (maintaining 37 °C and 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

-

Probe Loading:

-

Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

-

Remove the old medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in the CO₂ incubator. The optimal incubation time and concentration should be determined empirically for each probe and cell line.

-

-

Washing:

-

Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium to the cells.

-

Place the dish or coverslip on the stage of the fluorescence microscope within the live-cell imaging chamber.

-

Acquire images using the appropriate excitation and emission filters for the specific indazole-based probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[7]

-

Causality Behind Experimental Choices:

-

DMSO Stock Solution: Most organic fluorescent probes are not readily soluble in aqueous media, so a concentrated stock solution in a biocompatible solvent like DMSO is necessary.

-

Incubation Time and Concentration: These parameters are critical for achieving sufficient intracellular probe concentration for imaging without causing cytotoxicity. Optimization is key.

-

Washing Steps: Thorough washing is essential to reduce background fluorescence from unbound probe in the medium, thereby improving the signal-to-noise ratio.

-

Live-Cell Imaging Chamber: Maintaining physiological conditions (temperature and CO₂ levels) is crucial for the health and viability of the cells during the imaging experiment.

Diagram of Live-Cell Imaging Workflow:

Caption: General workflow for live-cell imaging.

Conclusion and Future Perspectives

4-Fluoro-1H-indazole-3-carbaldehyde is a highly promising and versatile building block for the development of novel fluorescent probes. The strategic placement of the fluorine atom and the reactive aldehyde group allows for the synthesis of a wide array of fluorophores with tunable photophysical properties. The protocols outlined in this document provide a solid foundation for researchers to synthesize and apply these probes in various biological contexts.

Future research in this area will likely focus on the development of probes with specific targeting moieties for organelles or biomolecules of interest, as well as the exploration of their potential in advanced imaging techniques such as super-resolution microscopy and in vivo imaging. The continued investigation of the structure-property relationships of these fluorinated indazole derivatives will undoubtedly lead to the creation of next-generation fluorescent tools for the advancement of life sciences and drug discovery.

References

-

Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Reactive group effects on the photophysical and biological properties of 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives as fluorescent markers. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of indazole-based fluorophores. (n.d.). Royal Society of Chemistry. [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. [Link]

-

Knoevenagel condensation of aldehydes with active methylene compounds.... (n.d.). ResearchGate. [Link]

-

Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. (2021). Natural Volatiles & Essential Oils. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

-

Photophysical Properties of the Fluorescence Probes under Different Conditions. (n.d.). ResearchGate. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

-

Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008). European Journal of Medicinal Chemistry. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. ossila.com [ossila.com]

- 3. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nveo.org [nveo.org]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Strategic Development of a Validated Reversed-Phase HPLC Method for the Analysis of 4-Fluoro-1H-indazole-3-carbaldehyde

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and scientifically grounded guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Fluoro-1H-indazole-3-carbaldehyde. This molecule is a key building block in medicinal chemistry and pharmaceutical development. The narrative moves beyond a simple protocol, elucidating the causal reasoning behind each experimental choice—from column and mobile phase selection to detector settings. The methodology is structured to ensure self-validation, aligning with stringent industry standards for analytical integrity. Protocols are detailed for systematic method development and subsequent validation in accordance with the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Analyte Characterization: The Foundation of Method Design

Understanding the physicochemical properties of 4-Fluoro-1H-indazole-3-carbaldehyde is the critical first step in designing a selective and robust HPLC method. These properties dictate the analyte's behavior within the chromatographic system.

The structure consists of an indazole ring system, which is aromatic and contains nitrogen atoms, fused to a benzene ring. It is functionalized with a polar aldehyde group and an electronegative fluorine atom. This combination of an aromatic core with polar functional groups results in a molecule of intermediate polarity. A related compound, 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde, has a calculated LogP of approximately 2.6, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.[1] The indazole ring is a strong chromophore, a characteristic essential for UV-Vis detection.[2] Structurally similar indole derivatives exhibit distinct UV absorbance spectra, with maxima often found between 240 nm and 300 nm, making UV detection a highly viable analytical approach.[3]

| Property | Value / Characteristic | Implication for HPLC Method Development |

| Molecular Formula | C₈H₅FN₂O | - |

| Molecular Weight | ~164.14 g/mol | Influences diffusion rates but is not a primary factor for retention in RP-HPLC.[4] |

| Structure | Fluorinated Indazole Carbaldehyde | Aromatic core with polar groups suggests intermediate polarity. |

| Polarity | Moderately polar/hydrophobic | Ideal for separation via Reversed-Phase (RP) chromatography.[5] |

| UV Absorbance | Strong chromophore due to the indazole ring system.[2] | Suitable for sensitive quantification using a UV-Vis or Diode Array Detector (DAD). |

| Solubility | Expected to be soluble in common organic solvents like Methanol and Acetonitrile. | Simplifies the preparation of standard and sample solutions. |

Foundational Principles: Selecting the Right Chromatographic Mode

Chromatographic separation occurs when components in a sample distribute differently between a stationary phase and a mobile phase.[6][7] Given the intermediate polarity of 4-Fluoro-1H-indazole-3-carbaldehyde, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective choice.

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[5] The retention mechanism is based on hydrophobic interactions; less polar analytes interact more strongly with the stationary phase and thus elute later. By modulating the polarity of the mobile phase—typically a mixture of water and a less polar organic solvent like acetonitrile or methanol—we can control the retention and achieve separation.[8]

Experimental Design and Rationale

A systematic approach to method development minimizes time and ensures the final method is robust and reliable. The following sections detail the equipment, reagents, and logical workflow for developing the method from the ground up.

Instrumentation and Consumables (Recommended)

-

HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. A common dimension is 4.6 x 150 mm with 5 µm particle size.

-

Data Acquisition Software: Chromatography data system (CDS) for instrument control, data acquisition, and processing.

Reagent and Sample Preparation

-

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). Water should be of high purity (e.g., Milli-Q or equivalent).

-

Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Fluoro-1H-indazole-3-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or a 50:50 mixture of acetonitrile and water.

-

Working Standard (e.g., 50 µg/mL): Dilute the stock solution appropriately with the mobile phase to prepare a working standard for method development and validation.

-

Protocol: Systematic Method Development Workflow

This protocol follows a logical progression from initial scouting to final optimization.

Caption: A logical workflow for systematic HPLC method development.

Step 1: Initial Conditions & UV Spectrum Analysis

The first step is to determine the optimal wavelength for detection to ensure maximum sensitivity.

-

Instrument Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector: DAD, scanning from 200-400 nm

-

-

Procedure: Inject the working standard solution. The DAD will capture the full UV spectrum of the analyte as it elutes.

-

Rationale and Interpretation: Identify the wavelength of maximum absorbance (λmax). For indole and indazole derivatives, this is often in the 250-300 nm range.[3][9] Selecting the λmax provides the best signal-to-noise ratio for quantification. For this analysis, a wavelength around 280 nm is a probable starting point.

Step 2: Gradient Elution Scouting

A broad gradient run is the most efficient way to determine the approximate mobile phase composition required to elute the analyte.

-

Gradient Program:

-

0-20 min: 10% B to 90% B

-

20-22 min: 90% B (column wash)

-

22-25 min: Re-equilibrate at 10% B

-

-

Procedure: Inject the working standard and run the gradient program.

-

Rationale and Interpretation: Note the retention time (t_R) of the analyte. The mobile phase composition at this time is a good starting point for developing a more efficient isocratic method. For example, if the analyte elutes at 12 minutes, the approximate acetonitrile concentration is 10% + (12/20)*(90%-10%) = 58% ACN.

Step 3: Isocratic Method Optimization

Based on the scouting run, an isocratic method can be developed for faster analysis and better reproducibility.

-

Initial Isocratic Conditions: Based on the example above, start with a mobile phase of 42:58 Water:Acetonitrile.

-

Procedure: Inject the working standard.

-

Rationale and Interpretation:

-

Retention Factor (k'): Aim for a k' between 2 and 10 for robust separation from the solvent front and a reasonable run time. Adjust the %ACN to achieve this. Increasing ACN will decrease retention time, while decreasing ACN will increase it.

-

Peak Shape: The peak should be symmetrical, with a tailing factor (T_f) between 0.9 and 1.5. Poor peak shape may indicate secondary interactions with the stationary phase or issues with the sample solvent.

-

Efficiency: A high number of theoretical plates (N) indicates good column efficiency.

-

Optimized Chromatographic Conditions (Example)

The iterative optimization process should lead to a final set of conditions that provide a sharp, symmetrical peak with an appropriate retention time.

| Parameter | Optimized Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 45:55 (v/v) Water:Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 5.5 minutes |

Method Validation Protocol (per ICH Q2(R1)/Q2(R2))

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[10][11][12] Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust.

Caption: The validation workflow ensures the analytical method is fit for purpose.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

-

Protocol: Analyze a placebo (all formulation components except the active ingredient) and a spiked sample. Use a DAD to perform peak purity analysis on the analyte peak.

-

Acceptance Criteria: The placebo should show no interfering peaks at the retention time of the analyte. The peak purity index should be > 0.99.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

-

Protocol: Prepare at least five concentrations across a range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate.

-

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery.

-

Protocol: Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Protocol:

-

Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

-

LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

Protocol: Introduce small changes to the method, such as:

-

Flow Rate (± 0.1 mL/min)

-

Mobile Phase Composition (± 2% absolute)

-

Column Temperature (± 5 °C)

-

-

Acceptance Criteria: System suitability parameters (see below) should remain within acceptable limits.

System Suitability Testing (SST)

SST is an integral part of any analytical method and is performed before sample analysis to ensure the chromatographic system is performing adequately.[6][13]

-

Protocol: Inject a working standard five or six times.

-

Acceptance Criteria (Typical):

-

Tailing Factor (T_f): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

-

RSD of Peak Areas: ≤ 2.0%

-

Data Summary & Interpretation (Example Tables)

Table 1: Example Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 25 | 248500 |

| 40 | 399800 |

| 50 | 501200 |

| 60 | 602500 |

| 75 | 753100 |

| Result | r² = 0.9998 |

Table 2: Example Accuracy and Precision Data (100% Level, n=6)

| Replicate | Measured Conc. (µg/mL) | Recovery (%) |

|---|---|---|

| 1 | 50.1 | 100.2 |

| 2 | 49.8 | 99.6 |

| 3 | 50.3 | 100.6 |

| 4 | 49.9 | 99.8 |

| 5 | 50.5 | 101.0 |

| 6 | 49.7 | 99.4 |

| Mean | 50.05 | 100.1 |

| RSD (%) | 0.65% | - |

Conclusion

This application note has detailed a systematic, science-driven approach to developing and validating a reversed-phase HPLC method for the analysis of 4-Fluoro-1H-indazole-3-carbaldehyde. By beginning with a thorough understanding of the analyte's properties, we established a logical basis for selecting a C18 column with a water/acetonitrile mobile phase and UV detection. The outlined protocols for method development and validation, grounded in ICH and USP principles[6][10], provide a clear pathway to establishing a robust, reliable, and accurate analytical method suitable for quality control and stability testing in a regulated pharmaceutical environment.

References

-

U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from [Link]

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Kim, J. H., & Kim-Shapiro, D. B. (2003). UV−visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole-3-acetaldehyde by bovine xanthine oxidase. ResearchGate. Retrieved from [Link]

-

Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

Jia, A., et al. (2021). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

-

Lodi, G., et al. (2015). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. National Center for Biotechnology Information. Retrieved from [Link]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

Hu, Y., et al. (2001). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluoro-1H-indazole-3-carbaldehyde | CymitQuimica [cymitquimica.com]

- 5. chromtech.com [chromtech.com]

- 6. usp.org [usp.org]

- 7. <621> CHROMATOGRAPHY [drugfuture.com]

- 8. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. chromatographyonline.com [chromatographyonline.com]

Technical Application Note: Engineering Fluorinated Indazole Intermediates for High-Efficiency OLEDs

Subject: 4-Fluoro-1H-indazole-3-carbaldehyde CAS Registry Number: (Analogous search required for specific isomer, often custom synthesized) Application Domain: Optoelectronics, Thermally Activated Delayed Fluorescence (TADF) Emitters, Phosphorescent Hosts.

Executive Summary & Material Science Context

4-Fluoro-1H-indazole-3-carbaldehyde is a "privileged scaffold" in the design of next-generation organic light-emitting diodes (OLEDs). While indazoles have historically been the province of kinase inhibition in drug discovery, their electronic amphotericity (ability to act as both electron donors and acceptors depending on functionalization) has led to a surge in their use as optoelectronic building blocks.

This specific isomer—functionalized with an aldehyde at C3 and a fluorine atom at C4—offers two distinct engineering advantages for OLED materials:

-

The C3-Aldehyde "Warhead": This is a reactive handle for Knoevenagel condensations or Schiff base formation, allowing the extension of

-conjugation to create Donor-Acceptor (D-A) architectures essential for TADF. -

The C4-Fluorine "Tuner": Unlike remote fluorination, the C4-fluoro substituent exerts a strong inductive effect (

) proximal to the nitrogen core. This lowers the Highest Occupied Molecular Orbital (HOMO) level, improving oxidative stability and facilitating blue-shifted emission. Furthermore, the C-F bond promotes intermolecular interactions (C-F

Synthetic Architecture & Workflow

The following workflow outlines the conversion of raw precursors into the aldehyde intermediate, and subsequently into an active OLED emitter.

Diagram 1: Synthetic Pathway & Material Design

Caption: Workflow transforming 4-fluoroindole into the target aldehyde, then to a functional OLED emitter.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde

Rationale: Direct formylation of indazoles is difficult. The most robust route, validated by recent literature, involves the nitrosation of indole derivatives which triggers a ring expansion/rearrangement to the indazole aldehyde.

Reagents:

-

4-Fluoroindole (Starting Material)

-

Sodium Nitrite (

) -

Hydrochloric Acid (

) -

Acetone (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-fluoroindole (

) in acetone ( -

Nitrosation: Cool the solution to

in an ice bath. Add aqueous -

Acidification: Dropwise add

( -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will darken as the rearrangement occurs.

-

Extraction: Dilute with brine (

) and extract with Ethyl Acetate ( -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1).-

Quality Control: Confirm structure via

-NMR. Look for the characteristic aldehyde singlet at

-

Protocol B: Functionalization to OLED Emitter (Knoevenagel Condensation)

Rationale: To create a TADF emitter, we conjugate the electron-rich indazole core with an electron-withdrawing group (EWG) using the aldehyde handle.

Reagents:

-

4-Fluoro-1H-indazole-3-carbaldehyde (from Protocol A)

-

Malononitrile (Acceptor)

-

Piperidine (Catalyst)

-

Ethanol (Anhydrous)

Methodology:

-

Dissolve the aldehyde (

) and malononitrile ( -

Add catalytic piperidine (

). -

Reflux at

for 6 hours. A precipitate (often yellow/orange) indicates the formation of the vinyl-cyano product. -

Critical Purification: Filter the solid. Recrystallize from acetonitrile.

-

Sublimation: For OLED device grade, the material must be purified by thermal gradient sublimation (

) to remove trace catalysts which act as exciton quenchers.

Device Fabrication & Characterization

Diagram 2: OLED Device Architecture & Energy Levels

Caption: Standard OLED stack. The 4-F-Indazole derivative serves as the dopant in the EML.

Fabrication Protocol

-

Substrate Cleaning: Ultrasonic cleaning of ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each), followed by UV-Ozone treatment (20 min) to increase work function.

-

Vacuum Deposition: Transfer to a vacuum chamber (

). -

Layer Deposition:

-

Hole Transport Layer (HTL): Evaporate TAPC (

). -

Emissive Layer (EML): Co-evaporate Host (e.g., mCBP) and Dopant (4-Fluoro-indazole derivative) at a ratio of 90:10. Thickness:

. -

Electron Transport Layer (ETL): Evaporate TPBi (

). -

Cathode: LiF (

) / Al (

-

-

Encapsulation: Encapsulate in a nitrogen glovebox using UV-curable epoxy and a glass lid to prevent water/oxygen ingress.

Data Reporting: Expected Parameter Shifts

Comparing the 4-Fluoro analog to the non-fluorinated parent molecule.

| Parameter | Non-Fluorinated (H) | 4-Fluoro Analog (F) | Impact of Fluorination |

| HOMO Level | -5.6 eV | -5.8 eV | Deepened: Improved hole injection stability. |

| Emission | 460 nm (Blue) | 445 nm (Deep Blue) | Blue Shift: Due to inductive withdrawal stabilizing HOMO. |

| Quantum Yield ( | ~70% | ~85% | Increased: Reduced non-radiative decay pathways. |

| Sublimation Temp | 180°C | 165°C | Lowered: Reduced intermolecular |

Troubleshooting & Critical Controls

-

Aldehyde Oxidation: The aldehyde group is susceptible to oxidation to carboxylic acid if stored improperly. Control: Store under Nitrogen at

. Verify purity via TLC before use (Acid stays at baseline). -

Water Sensitivity: During Knoevenagel condensation, water is a byproduct. If the reaction stalls, use a Dean-Stark trap or molecular sieves to drive the equilibrium.

-

Ortho-Effect: The 4-fluoro substituent is sterically adjacent to the C3-aldehyde. This may slow down condensation reactions compared to the 5- or 6-fluoro isomers. Solution: Increase reaction time or temperature slightly (reflux in Toluene instead of Ethanol if needed).

References

-

Luo, J., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.

-

Adachi, C., et al. (2012).[2] "Highly efficient organic light-emitting diodes with thermally activated delayed fluorescence."[3][4] Nature. (Foundational TADF reference).

-

Zhang, Q., et al. (2016). "Design of Efficient Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes." Journal of the American Chemical Society.

- Gompper, R., et al. (1997). "Synthesis of Donor-Acceptor Substituted Indazoles." Tetrahedron. (Chemistry of Indazole-3-carbaldehydes).

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Deep blue thermally activated delayed fluorescence emitters with a 9,9′-spirobifluorene-fused xanthone acceptor for efficient OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Enzymatic Oxidation of 4-Fluoro-1H-indazole-3-carbaldehyde by Aldehyde Oxidase

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Fluoro-1H-indazole-3-carbaldehyde in Drug Discovery

The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] Derivatives of 1H-indazole-3-carbaldehyde are crucial intermediates for synthesizing polyfunctionalized 3-substituted indazoles, which are prized for their ability to form strong hydrogen bonds within the hydrophobic pockets of proteins.[3] The specific compound, 4-Fluoro-1H-indazole-3-carbaldehyde, combines the bioisosteric properties of the indazole ring with the metabolic and binding modulation offered by a fluorine substituent.

As drug development professionals, our focus extends beyond synthesis to the metabolic fate of such molecules. The aldehyde functional group at the 3-position is a potential site for extensive metabolism, primarily through oxidation. Understanding the enzymatic reactions that this moiety undergoes is critical for predicting pharmacokinetic profiles, identifying potential active metabolites, and avoiding unforeseen toxicity. This guide provides a detailed examination of the primary enzymatic reaction involving 4-Fluoro-1H-indazole-3-carbaldehyde: its oxidation to the corresponding carboxylic acid, a reaction predominantly catalyzed by cytosolic molybdo-enzymes such as Aldehyde Oxidase (AOX).

Section 1: The Predominant Metabolic Pathway: Oxidation by Aldehyde Oxidase (AOX)

While Cytochrome P450 (CYP) enzymes are often the primary focus of drug metabolism studies, they are not the only significant players. For nitrogen-containing heterocyclic aldehydes, Aldehyde Oxidase (AOX1 in humans) is a key enzyme responsible for metabolic clearance.[4]

Causality Behind the Experimental Focus on AOX:

-

Substrate Specificity: AOX exhibits a strong affinity for aldehydes, catalyzing their oxidation to carboxylic acids. Furthermore, it is well-documented for its role in the metabolism of N-heterocyclic systems.[4][5] The structure of 4-Fluoro-1H-indazole-3-carbaldehyde makes it a prime candidate for AOX-mediated metabolism.

-

Cellular Location: AOX is a soluble enzyme located in the cytosol of hepatocytes.[4] This is a crucial distinction from CYP enzymes, which are membrane-bound within the endoplasmic reticulum. Consequently, standard in vitro assays using liver microsomes (which are vesicles of the endoplasmic reticulum) may significantly underestimate or completely miss the contribution of AOX to a compound's metabolism. Therefore, liver cytosol or, more comprehensively, hepatocyte-based assays are required for accurate assessment.[4]

-

Species Differences: The expression and activity of AOX can vary significantly between species used in preclinical studies and humans. Rodents, for example, express multiple active AOX enzymes, whereas humans possess a single functional one (AOX1).[4] Dogs, a common preclinical species, lack significant AOX activity, which can lead to dangerously misleading pharmacokinetic data if a drug is an AOX substrate. This underscores the necessity of using human-derived reagents (e.g., human liver cytosol) early in the discovery process.

The enzymatic reaction is a direct oxidation of the aldehyde group to a carboxylic acid, as depicted below.

Figure 2: Experimental workflow for metabolic stability assessment.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by including critical controls:

-

Time Zero (T0) Sample: Represents 100% of the initial compound concentration.

-

Negative Control (No Enzyme): A reaction mixture incubated for the full duration without cytosol. Significant compound loss here indicates chemical instability, not enzymatic metabolism.

-

Positive Control (Known AOX Substrate): Including a compound like zaleplon or carbazeran validates that the cytosolic fraction is enzymatically active.

Section 3: Detailed Experimental Protocols

Protocol 1: AOX Substrate Assessment in Human Liver Cytosol

This protocol details the steps to determine the rate of metabolism of 4-Fluoro-1H-indazole-3-carbaldehyde.

1. Materials and Reagents:

-

4-Fluoro-1H-indazole-3-carbaldehyde (Test Compound)

-

Pooled Human Liver Cytosol (e.g., from a commercial supplier)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-